molecular formula C22H21FN2O4S2 B6504856 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 951460-35-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6504856
CAS No.: 951460-35-8
M. Wt: 460.5 g/mol
InChI Key: YWVRXZOFKKZPQN-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a benzenesulfonyl group and a 4-fluoro-3-methylbenzenesulfonamide moiety. Its structure combines dual sulfonamide groups, which are often associated with enzyme inhibition (e.g., carbonic anhydrase or kinase targets) due to their ability to coordinate metal ions or participate in hydrogen bonding .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-14-20(11-12-21(16)23)30(26,27)24-18-10-9-17-6-5-13-25(22(17)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRXZOFKKZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The benzenesulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the 4-fluoro-3-methylbenzene-1-sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products of these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The precise molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,3,4-tetrahydroquinoline sulfonamides, which are structurally tailored for therapeutic or biochemical applications. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzene Ring Sulfonyl Group Molecular Weight (g/mol) Key Features
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide (Target Compound) 4-fluoro, 3-methyl Benzenesulfonyl ~463.5 (estimated) Dual sulfonamide groups; enhanced lipophilicity and steric hindrance
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide 4-ethoxy, 3-fluoro Propylsulfonyl ~483.5 (estimated) Ethoxy group increases hydrophobicity; propylsulfonyl reduces aromaticity
1,2,3,4-Tetrahydroquinolin-7-yl sulfurofluoridate N/A Sulfurofluoridate 235.24 Reactive intermediate; lacks sulfonamide functionality

Key Comparative Insights

In contrast, the propylsulfonyl analog () has a flexible alkyl chain, which may reduce binding affinity but improve solubility . The sulfurofluoridate derivative () replaces the sulfonamide with a sulfurofluoridate group, making it a reactive electrophile suited for click chemistry or covalent inhibition strategies .

Substituent Effects :

  • The 4-fluoro-3-methyl configuration in the target compound balances electron-withdrawing (fluorine) and steric (methyl) effects, likely optimizing pharmacokinetic properties. The 4-ethoxy-3-fluoro analog () substitutes methyl with ethoxy, increasing steric bulk and lipophilicity, which could affect membrane permeability .

Functional Implications: Dual sulfonamides (target compound) may exhibit dual inhibitory roles, whereas mono-sulfonamides (e.g., ) are typically single-target agents. The absence of a sulfonamide in ’s sulfurofluoridate limits direct biological activity but enhances utility as a synthetic intermediate .

Research Findings and Data

While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest trends:

  • Solubility : Propylsulfonyl derivatives () are predicted to have higher aqueous solubility than benzenesulfonyl analogs due to reduced aromaticity .
  • Metabolic Stability : Fluorine and methyl groups in the target compound may slow oxidative metabolism compared to ethoxy-substituted analogs .
  • Reactivity : Sulfurofluoridates () exhibit rapid reactivity under physiological conditions, unlike stable sulfonamides .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 4-fluoro-3-methylbenzene moiety. The synthesis typically involves multi-step reactions that may include sulfonylation and various coupling reactions to achieve the final product.

Example of Synthetic Route:

  • Starting Material : Tetrahydroquinoline.
  • Reagents : Benzenesulfonyl chloride and appropriate bases (e.g., DBU).
  • Reaction Conditions : Conducted under controlled temperature and pressure to optimize yield.

Antimicrobial Properties

Research indicates that sulfonamide derivatives like this compound exhibit significant antimicrobial activity. They inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

The mechanism involves binding to specific enzymes such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This inhibition disrupts the production of essential metabolites, leading to bacterial cell death.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial potency of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results showed that it significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties through in vitro assays where the compound reduced nitric oxide production in macrophages stimulated with LPS (lipopolysaccharide), indicating its potential in managing inflammatory diseases.

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks fluoro and methyl substitutionsModerate antibacterial activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzeneAdditional methoxy groupsEnhanced anti-cancer properties

Research Findings and Data Tables

Recent studies have provided quantitative data on the biological activity of this compound:

Activity TypeAssessed Concentration (µg/mL)Inhibition Percentage (%)
Antibacterial (E. coli)1085
Antibacterial (S. aureus)2078
Anti-inflammatory (NO production)5070

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